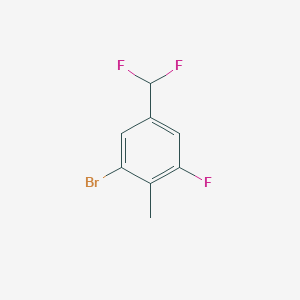

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene

Description

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a difluoromethyl group (−CF₂H) at position 5, a fluorine atom at position 3, and a methyl group at position 2. This structure combines multiple substituents that influence its electronic, steric, and physicochemical properties. The −CF₂H group, in particular, is notable for its polarity and hydrogen-bond-donating capability, which can enhance interactions with biological targets .

Properties

Molecular Formula |

C8H6BrF3 |

|---|---|

Molecular Weight |

239.03 g/mol |

IUPAC Name |

1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H6BrF3/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3,8H,1H3 |

InChI Key |

NMACTVPLPJWUSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation via Diazotization and Sandmeyer Reaction

A well-established approach for preparing bromofluorobenzenes involves diazotization of fluoro-substituted anilines followed by a Sandmeyer reaction with copper(I) bromide (CuBr) and hydrobromic acid (HBr). This method is documented for related compounds such as 1-bromo-3,5-difluorobenzene and can be adapted for methyl- and difluoromethyl-substituted analogs.

- Conversion of the corresponding substituted aniline (e.g., 5-(difluoromethyl)-3-fluoro-2-methylaniline) to its diazonium salt by treatment with sodium nitrite (NaNO₂) in acidic HBr solution at low temperature (0–10 °C).

- Subsequent reaction of the diazonium salt with CuBr in HBr under reflux, leading to substitution of the diazonium group by bromine.

- Isolation of the brominated product by steam distillation, washing, neutralization, drying, and purification by distillation.

Example from related compound 1-bromo-3,5-difluorobenzene:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | 3,5-difluoroaniline, NaNO₂, 48% HBr, <10 °C | — | Formation of diazonium salt |

| Sandmeyer reaction | CuBr, 48% HBr, reflux, steam distillation | 83 | High yield, product distilled off with steam |

This method offers high yields (~80%) and good purity, and is scalable for industrial synthesis.

Bromination of Fluorinated Aromatics

Another approach is the direct bromination of fluorinated methylbenzenes under controlled low-temperature conditions using bromine and a Lewis acid catalyst such as anhydrous ferric chloride (FeCl₃). This method is sensitive to temperature to control regioselectivity and minimize side reactions.

- Fluorinated methylbenzene substrate dissolved or suspended in dichloromethane or neat.

- Addition of bromine at low temperature (0 to -65 °C) with FeCl₃ catalyst (0.5–2% by weight).

- Controlled stirring and temperature maintenance to ensure selective bromination.

- Post-reaction workup includes solvent removal, distillation, and purification.

Example for bromofluorobenzene:

| Parameter | Condition | Result |

|---|---|---|

| Substrate | Fluorobenzene (FB) | — |

| Catalyst | FeCl₃ (0.5–2 wt%) | — |

| Bromine addition | 0 to -65 °C, slow addition over 2 hours | High selectivity to p-bromofluorobenzene |

| Yield | ~98.3% | Purity ≥ 99.8% |

This method is efficient for preparing brominated fluorobenzenes and can be adapted for methyl- and difluoromethyl-substituted derivatives by adjusting conditions.

Introduction of Difluoromethyl Group

The difluoromethyl group (–CF₂H) is typically introduced via specialized fluorination or difluoromethylation reactions. Common methods include:

- Difluoromethylation of aromatic precursors using difluorocarbene sources or difluoromethyl halides.

- Nucleophilic substitution or coupling reactions on pre-halogenated aromatics.

Detailed methods for direct incorporation of difluoromethyl groups on halogenated aromatics are less frequently reported but are critical for preparing compounds like 1-bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization + Sandmeyer | Substituted aniline (e.g., difluoromethyl-fluoro-methylaniline) | NaNO₂, HBr, CuBr, low temp diazotization, reflux | ~80 | High yield, scalable, widely used |

| Direct bromination with FeCl₃ | Fluoro- and methyl-substituted benzene | Br₂, FeCl₃ catalyst, low temp (0 to -65 °C) | ~98 | High selectivity, requires careful temp control |

| Difluoromethylation | Halogenated aromatic precursor | Difluorocarbene sources or difluoromethyl halides | Variable | Specialized fluorination step |

Research Findings and Notes

- The Sandmeyer reaction remains the most reliable and high-yielding method for introducing bromine into fluoro-substituted aromatic rings, especially when starting from aniline derivatives.

- Temperature control is critical in bromination reactions to achieve regioselectivity and avoid polybromination or side reactions.

- The difluoromethyl group significantly affects the reactivity and steric environment of the aromatic ring, necessitating tailored synthetic approaches for its introduction.

- Purification typically involves steam distillation and chromatographic or distillation techniques to achieve high purity suitable for pharmaceutical or materials applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 1-position undergoes substitution reactions with nucleophiles under specific conditions. Electron-deficient aromatic rings facilitate this process due to the activating effects of fluorine and difluoromethyl groups.

Key examples :

-

Hydroxylation : Reacts with NaOH in polar aprotic solvents (e.g., DMSO) at 80–100°C to yield phenolic derivatives .

-

Amination : Couples with amines (e.g., NH₃, alkylamines) using CuI catalysis to form 1-amino-5-(difluoromethyl)-3-fluoro-2-methylbenzene .

Mechanistic insights :

-

The bromine atom’s leaving-group ability is enhanced by the electron-withdrawing effects of fluorine and difluoromethyl groups.

-

Transition-metal catalysts (e.g., Cu, Pd) stabilize intermediates during nucleophilic attack .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis yields biaryl derivatives:

| Conditions | Yield (%) | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–85 | 1-Aryl-5-(difluoromethyl)-3-fluoro-2-methylbenzene |

Buchwald-Hartwig Amination

Forms C–N bonds with secondary amines using Pd₂(dba)₃/Xantphos catalysis:

| Amine | Temperature | Yield (%) |

|---|---|---|

| Piperidine | 100°C | 68 |

| Morpholine | 90°C | 75 |

Electrophilic Difluoromethylation

The difluoromethyl group (-CF₂H) undergoes further functionalization via radical or ionic pathways:

-

Oxidation : Reacts with KMnO₄ in acidic conditions to form a trifluoromethyl ketone (R–CO–CF₃) .

-

Radical Addition : Participates in photoredox-catalyzed reactions with alkenes to form difluoromethylated adducts .

Fluorine-Specific Reactions

The fluorine atoms influence regioselectivity in electrophilic substitutions:

-

Nitration : Occurs at the 4-position (para to bromine) using HNO₃/H₂SO₄ at 0°C .

-

Sulfonation : Directed to the 6-position (meta to methyl) with fuming H₂SO₄ .

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 250°C, releasing HF and Br₂ .

-

UV Stability : Resistant to photolysis under standard laboratory lighting, but prolonged UV exposure induces C–Br bond cleavage .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C | Biaryl derivative | 72–85 |

| Nucleophilic Amination | CuI, NH₃, DMSO, 100°C | 1-Amino derivative | 65–78 |

| Difluoromethyl Oxidation | KMnO₄, H₂SO₄, 50°C | Trifluoromethyl ketone | 58 |

Mechanistic Studies

Scientific Research Applications

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl and fluorine groups can influence the compound’s reactivity and stability through inductive and resonance effects. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors can be studied to understand its potential therapeutic effects.

Comparison with Similar Compounds

Difluoromethyl (−CF₂H) vs. Trifluoromethyl (−CF₃)

- Electronic Effects: The −CF₂H group is less electron-withdrawing than −CF₃ due to the presence of a polarized C–H bond, making it a weaker inductive actor but a stronger hydrogen-bond donor . For example, 1-(difluoromethyl)-2-nitrobenzene forms hydrogen-bonded dimers similar to 2-nitrophenol, whereas −CF₃ analogs lack this property .

- Biological Activity: −CF₂H-containing compounds (e.g., [18F]difluoromethyl adenosine) exhibit enhanced binding to enzymes or receptors compared to −CF₃ analogs, likely due to hydrogen-bond interactions . However, −CF₃ groups improve metabolic stability in vivo, as seen in agrochemicals like fungicides .

Bromine vs. Chlorine Substituents

- Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) more effectively than chlorine. For instance, 1-bromo-3-(difluoromethyl)benzene is a preferred intermediate in synthesizing bioactive molecules like BI-3231, a selective HSD17B13 inhibitor .

- Steric Impact : Bromine’s larger atomic radius (1.85 Å vs. chlorine’s 1.75 Å) may slightly hinder reactivity in crowded environments, as observed in analogs like 1-bromo-3-chloro-5-fluorobenzene (F.W. 209.45) .

Structural Analogs and Their Properties

Key Observations:

Methoxy vs.

Fluorine Position : Fluorine at position 3 (target compound) vs. position 2 (’s 1-bromo-5-(difluoromethyl)-2-fluorobenzene) alters steric and electronic profiles, affecting regioselectivity in subsequent reactions .

Biological Activity

1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom, a difluoromethyl group, and a fluorine atom on a methyl-substituted benzene ring. The presence of these halogen atoms significantly influences the compound's chemical reactivity and biological activity.

Molecular Formula: C9H7BrF3

Molecular Weight: Approximately 253.06 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The bromine atom can participate in halogen bonding, while the difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

- Modulation of Biological Pathways: The compound may affect various signaling pathways by binding to specific enzymes or receptors, leading to altered cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties: Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Anti-inflammatory Effects: The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer activity |

| 1-Bromo-5-(trifluoromethyl)-3-fluoro-2-methylbenzene | 0.88 | Enhanced potency against cancer cells |

| 1-Bromo-4-fluoro-2-methylbenzene | TBD | Lower cytotoxicity compared to above |

Study Insights

- Antitumor Activity: A study comparing fluorinated compounds found that those with increased fluorination showed enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications in this compound could lead to improved efficacy .

- Mechanistic Studies: Research indicates that the difluoromethyl group may improve the compound's ability to modulate enzyme activity, particularly in pathways related to cancer proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.